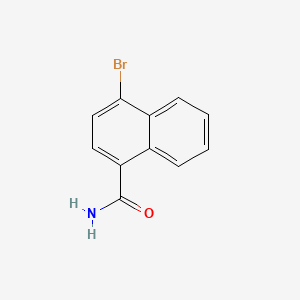

4-Bromonaphthalene-1-carboxamide

Description

4-Bromonaphthalene-1-carboxamide (CAS: 112750-58-0) is a brominated naphthalene derivative with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.10 g/mol. Its structure features a bromine substituent at the 4-position of the naphthalene ring and a carboxamide group (-CONH₂) at the 1-position.

Properties

IUPAC Name |

4-bromonaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAXIBDCVFOCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742671 | |

| Record name | 4-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112750-58-0 | |

| Record name | 4-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromonaphthalene-1-carboxamide can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the carboxamide group. The bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromonaphthalene is then reacted with ammonia or an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors for the bromination step and optimized conditions for the subsequent amide formation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalene-1-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromonaphthalene-1-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-bromonaphthalene-1-carboxamide involves its interaction with specific molecular targets. For example, in biochemical assays, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-Bromonaphthalene-1-carboxamide and related bromonaphthalene derivatives:

Research and Industrial Relevance

- This compound : Used in synthesizing kinase inhibitors, where the carboxamide group mimics ATP-binding motifs .

- 4-Bromonaphthalene-1-carbonitrile : Preferred in palladium-catalyzed couplings for constructing biaryl systems .

- 1-Bromonaphthalene : Commonly employed in fluorescence studies due to its electron-deficient aromatic system .

Biological Activity

4-Bromonaphthalene-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, interactions with molecular targets, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 276.15 g/mol. The unique structural features of this compound play a crucial role in its biological activity, influencing its binding affinity to various biological targets.

Research indicates that this compound interacts with specific enzymes and receptors, modulating various biological processes. The bromine atom and the carboxamide group are significant for enhancing its reactivity and binding capabilities. Notably, studies have shown that this compound can inhibit histone deacetylase 6 (HDAC6), leading to apoptosis in cancer cells, which highlights its potential as an anticancer agent .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including drug-sensitive and multidrug-resistant leukemia cells. It induces apoptosis through HDAC6 inhibition .

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cancer progression, which may contribute to its anticancer properties .

- Binding Affinity : Microscale thermophoresis studies indicate significant binding interactions between this compound and HDAC6, suggesting its potential as a lead compound for drug development targeting epigenetic regulation .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons between this compound and several related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-methylnaphthalene-1-carboxamide | Methyl group instead of ethyl | Similar anticancer properties but lower potency |

| 4-Chloro-N-ethylnaphthalene-1-carboxamide | Chlorine atom instead of bromine | Reduced enzyme inhibition compared to brominated form |

| 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | Cyclopropyl group instead of ethyl | Enhanced selectivity for certain receptors |

| 4-Bromo-N-propylnaphthalene-1-carboxamide | Propyl group instead of ethyl | Comparable activity but less explored |

| 4-Bromo-N-isopropylnaphthalene-1-carboxamide | Isopropyl group instead of ethyl | Potentially increased metabolic stability |

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Cytotoxicity Studies : A study published in Frontiers in Chemistry highlighted the compound's cytotoxic effects on leukemia cells, demonstrating a dose-dependent induction of apoptosis .

- Binding Studies : Research utilizing microscale thermophoresis revealed that this compound binds effectively to HDAC6, inhibiting its function and promoting cancer cell death .

- Comparative Analyses : Various analogs were tested for their biological activities, revealing that modifications in the side groups significantly affect their potency and selectivity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.